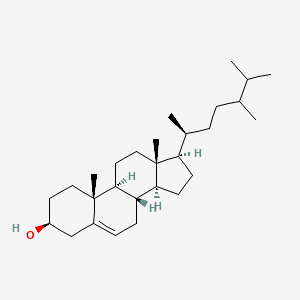

24-Methyl cholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

24-Methyl cholesterol is a phytosterol, a type of plant sterol, found in various vegetables, fruits, nuts, and seeds. It is structurally similar to cholesterol but has an additional methyl group at the 24th carbon position. This compound is known for its ability to competitively inhibit the absorption of intestinal cholesterol and decrease the transcription of genes important for cholesterol metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 24-Methyl cholesterol can be achieved through several methods. One common approach involves the use of cyclodextrins to extract cholesterol from membranes . Another method involves the engineering of Saccharomyces cerevisiae, a type of yeast, to produce 24-Methylene-cholesterol by disrupting specific enzymes in the yeast’s native ergosterol pathway .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods. For instance, the engineered biosynthesis in Saccharomyces cerevisiae has shown promising results, with yields reaching up to 225 mg/L . This method is preferred due to its cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 24-Methyl cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as cytochrome P450 enzymes are commonly used for the oxidation of this compound.

Reduction: Sodium borohydride (NaBH4) is often used for the reduction of this compound.

Substitution: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have applications in different fields such as drug delivery and bioimaging .

Aplicaciones Científicas De Investigación

24-Methyl cholesterol has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

Biology: It plays a role in the study of cholesterol metabolism and its effects on cellular processes.

Industry: It is used in the production of food additives and cosmetics due to its cholesterol-lowering effects.

Mecanismo De Acción

The mechanism of action of 24-Methyl cholesterol involves its ability to competitively inhibit the absorption of intestinal cholesterol. This is achieved by decreasing the transcription of genes important for cholesterol metabolism . Additionally, it acts as an agonist at liver X receptors (LXR), which leads to the suppression of cancer cell proliferation .

Comparación Con Compuestos Similares

Cholesterol: The primary sterol in animals, essential for cell membrane structure and function.

Campesterol: Another phytosterol found in plants, similar in structure to 24-Methyl cholesterol but with different biological activities.

Stigmasterol: A phytosterol with anti-inflammatory and cholesterol-lowering properties.

Uniqueness: this compound is unique due to its additional methyl group at the 24th carbon position, which enhances its ability to inhibit cholesterol absorption and activate liver X receptors . This makes it particularly effective in lowering cholesterol levels and potentially suppressing cancer cell proliferation.

Propiedades

Fórmula molecular |

C28H48O |

|---|---|

Peso molecular |

400.7 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22-,23-,24+,25-,26-,27-,28+/m0/s1 |

Clave InChI |

SGNBVLSWZMBQTH-CBCUCNPBSA-N |

SMILES isomérico |

C[C@@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B14096662.png)

![4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096664.png)

![4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14096666.png)

![Rifamycin, 3-[(1-piperazinylimino)methyl]-](/img/structure/B14096672.png)

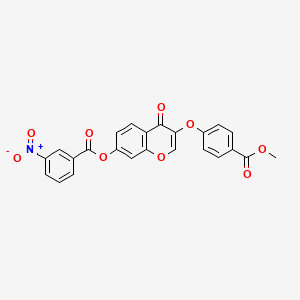

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/structure/B14096678.png)

![(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14096686.png)

![ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B14096693.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096704.png)

![N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14096708.png)

![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14096730.png)

![7-Chloro-1-(2-fluorophenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096750.png)

![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14096760.png)